2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine
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Overview
Description
2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyrazine ring and a triazole ring connected through a sulfanyl linkage. The presence of the phenylprop-2-en-1-yl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine typically involves multi-step organic reactions One common method involves the initial formation of the triazole ring through a cyclization reaction of appropriate precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
- 2-[[4-ethyl-5-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetamide
Uniqueness
What sets 2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyrazine apart from similar compounds is its unique combination of structural features, including the pyrazine and triazole rings, the sulfanyl linkage, and the phenylprop-2-en-1-yl group. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C17H17N5S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C17H17N5S/c1-2-22-16(15-13-18-10-11-19-15)20-21-17(22)23-12-6-9-14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3/b9-6+ |
InChI Key |
FBCRTCHUZLVGEP-RMKNXTFCSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=NC=CN=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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